molecular formula C9H12N2O2S B15223492 3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide

3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide

Cat. No.: B15223492
M. Wt: 212.27 g/mol
InChI Key: HQIPCERJZORFEB-UHFFFAOYSA-N
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Description

3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietane derivatives

Preparation Methods

The synthesis of 3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide typically involves the reaction of 4-methyl-3-aminopyridine with a suitable thietane precursor under specific conditions. One common method involves the nucleophilic substitution of a thietane sulfone with 4-methyl-3-aminopyridine. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thietane ring, where nucleophiles like amines or thiols replace the sulfone group.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., temperature, solvent). Major products formed from these reactions include sulfoxides, sulfides, and various substituted thietane derivatives .

Scientific Research Applications

3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

3-((4-Methylpyridin-3-yl)amino)thietane 1,1-dioxide can be compared with other thietane derivatives, such as:

    3-Substituted Thietane-1,1-Dioxides: These compounds have similar structures but different substituents, leading to variations in their chemical and biological properties.

    Thietane Sulfones: These compounds contain a sulfone group and exhibit different reactivity and applications compared to thietane dioxides.

    Thietane Sulfoxides: These compounds have a sulfoxide group and are intermediates in the oxidation of thietane sulfides to thietane sulfones.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyridine ring and a thietane ring, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

N-(1,1-dioxothietan-3-yl)-4-methylpyridin-3-amine

InChI

InChI=1S/C9H12N2O2S/c1-7-2-3-10-4-9(7)11-8-5-14(12,13)6-8/h2-4,8,11H,5-6H2,1H3

InChI Key

HQIPCERJZORFEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)NC2CS(=O)(=O)C2

Origin of Product

United States

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